molecular formula C12H17BrO2S B160312 (2-Bromophenyl)(2,2-diethoxyethyl)sulfane CAS No. 137105-52-3

(2-Bromophenyl)(2,2-diethoxyethyl)sulfane

Cat. No. B160312
Key on ui cas rn: 137105-52-3
M. Wt: 305.23 g/mol
InChI Key: SDZIZUSDBKSUJL-UHFFFAOYSA-N
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Patent
US06353008B1

Procedure details

A 500 mL round bottom flask was charged with anhydrous DMF (100 mL), 2-bromothiophenol (10.0 g, 52.88 mmol), potassium carbonate (11.0 g, 79.59 mmol) and bromoacetaldehyde diethyl acetal (8.35 mL, 55.5 mmol). The reaction was stirred at room temperature for 5 hours. Water (50 mL) and ethyl acetate (100 mL) were then added with mixing. The layers were separated and the organic layer was washed with water (5×50 mL), dried over anhydrous sodium sulfate, filtered and concentrated under vacuum to provide 2-(2-bromophenylthio) acetaldehyde diethyl acetal (13.78 g, 85%).
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
8.35 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C=O)C.[Br:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[SH:13].C(=O)([O-])[O-].[K+].[K+].[CH2:20]([O:22][CH:23]([O:26][CH2:27][CH3:28])[CH2:24]Br)[CH3:21]>C(OCC)(=O)C.O>[CH2:20]([O:22][CH:23]([O:26][CH2:27][CH3:28])[CH2:24][S:13][C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=1[Br:6])[CH3:21] |f:2.3.4|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)S
Name
Quantity
11 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
8.35 mL
Type
reactant
Smiles
C(C)OC(CBr)OCC
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
with mixing
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with water (5×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)OC(CSC1=C(C=CC=C1)Br)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 13.78 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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